molecular formula C16H18O8 B1671412 4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one CAS No. 28541-83-5

4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Cat. No.: B1671412
CAS No.: 28541-83-5
M. Wt: 338.31 g/mol
InChI Key: YUDPTGPSBJVHCN-VMMWWAARSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl α-D-mannopyranoside is the enzyme α-D-mannosidase . This enzyme plays a crucial role in the degradation of glycoproteins in the cells .

Mode of Action

4-Methylumbelliferyl α-D-mannopyranoside acts as a fluorogenic substrate for α-D-mannosidase . When the enzyme cleaves this compound, it yields a blue fluorescent solution . This fluorescence can be measured and used to quantify the activity of α-D-mannosidase in various biological samples .

Biochemical Pathways

The action of 4-Methylumbelliferyl α-D-mannopyranoside is involved in the lysosomal degradation pathway of glycoproteins . The cleavage of this compound by α-D-mannosidase is a part of the broader process of breaking down complex sugar molecules in the cell .

Pharmacokinetics

Its solubility in pyridine (20 mg/ml) suggests that it may have good bioavailability .

Result of Action

The cleavage of 4-Methylumbelliferyl α-D-mannopyranoside by α-D-mannosidase results in the production of a blue fluorescent solution . This fluorescence is a direct result of the compound’s interaction with its target enzyme. The intensity of the fluorescence can be used to measure the activity of α-D-mannosidase in the sample .

Action Environment

The action of 4-Methylumbelliferyl α-D-mannopyranoside is influenced by environmental factors such as temperature and pH. It is recommended to store the compound at -20°C to maintain its stability . The fluorescence of the compound is best observed at a pH of 7.0 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl-alpha-D-mannopyranoside typically involves the glycosylation of 4-methylumbelliferone with a mannose derivative. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale production, with optimizations for yield and purity. The compound is usually produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: 4-Methylumbelliferyl-alpha-D-mannopyranoside primarily undergoes hydrolysis reactions catalyzed by alpha-mannosidase. This hydrolysis results in the release of 4-methylumbelliferone, which is fluorescent .

Common Reagents and Conditions:

Major Products: The major product of the hydrolysis reaction is 4-methylumbelliferone, which exhibits fluorescence under UV light .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been studied for its potential as an anti-virulence agent against Escherichia coli by targeting the FimH lectin domain, which is crucial for bacterial adhesion and biofilm formation. This mechanism suggests that the compound could serve as a novel therapeutic option for urinary tract infections, potentially reducing the need for traditional antibiotics .

Antioxidant Activity

The compound has demonstrated antioxidant properties. Studies have shown that it can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This activity is particularly relevant in the context of diseases associated with oxidative stress .

Anti-inflammatory Effects

In vitro studies have indicated that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory conditions .

Enzyme Substrate

4-Methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one serves as a fluorogenic substrate for α-D-mannosidase. The hydrolysis of this compound by the enzyme results in the production of a fluorescent product (4-methylumbelliferone), which can be quantified to assess enzyme activity in various biological samples . This application is crucial for studying glycoprotein metabolism and lysosomal degradation pathways.

Cellular Impact Studies

The compound has been utilized in cellular assays to evaluate its effects on human liver cells. It has been observed to inhibit cellular processes by binding to enzyme active sites and blocking enzymatic activity. This characteristic makes it valuable for understanding metabolic pathways and drug interactions at the cellular level .

Metabolomics

In metabolomic studies, compounds like this compound are analyzed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). These techniques allow researchers to identify and quantify metabolites in complex biological samples, providing insights into metabolic changes associated with disease states or treatment responses .

Summary of Key Findings

Application Description References
Antimicrobial PropertiesTargets bacterial adhesion mechanisms; potential for urinary tract infections treatment
Antioxidant ActivityScavenges reactive oxygen species; protects against oxidative stress
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines; potential application in inflammatory diseases
Enzyme SubstrateFluorogenic substrate for α-D-mannosidase; used in enzyme activity assays
Cellular Impact StudiesInhibits enzymatic activity in human liver cells; valuable for metabolic studies
MetabolomicsAnalyzed using HPLC-MS; provides insights into metabolic changes

Biological Activity

ES9-17 is a chemically modified analog of the compound ES9, specifically designed to inhibit clathrin-mediated endocytosis (CME) without the undesirable protonophore activity associated with its predecessor. This article presents a comprehensive overview of the biological activity of ES9-17, including its mechanisms of action, experimental findings, and potential applications in cellular biology.

ES9-17 primarily functions as an inhibitor of clathrin heavy chain (CHC), a crucial protein involved in the formation of clathrin-coated vesicles during CME. The compound's design aimed to separate its endocytosis-inhibiting properties from its protonophore effects, which had been problematic in previous studies with ES9. The structural modifications made to create ES9-17 allowed it to retain its ability to inhibit CME while eliminating cytotoxic effects related to acidification of the cytosol .

Inhibition of Endocytosis

Research has shown that ES9-17 effectively inhibits FM4-64 uptake in Arabidopsis root epidermal cells with an IC50 value of 13 µM . This concentration was determined to significantly reduce endocytosis without affecting cellular ATP levels, indicating a lack of cytotoxicity at this dosage .

The following table summarizes the key experimental results regarding ES9-17's biological activity:

Parameter Value
IC50 for FM4-64 Uptake 13 µM
Concentration for Analysis 30 µM
Effect on Cellular ATP No significant decrease
Reversibility of Inhibition Yes (recovery after washout)

Case Studies

  • Arabidopsis Studies : In experiments conducted on Arabidopsis, ES9-17 was shown to inhibit the internalization of various plasma membrane-localized cargos. The compound's effects were reversible, as evidenced by the recovery of FM4-64 uptake after washing out the compound .
  • Human Cell Studies : Similar inhibitory effects were observed in human HeLa cells, confirming the broad applicability of ES9-17 across different biological systems. The ability to inhibit CME in both plant and animal cells underscores the potential utility of ES9-17 as a tool for studying endocytosis mechanisms .

Structural Activity Relationship (SAR)

The development of ES9-17 involved a detailed structural activity relationship analysis to identify modifications that would enhance specificity for CHC while reducing unwanted side effects. The introduction of specific functional groups allowed for selective targeting and minimized off-target interactions that could lead to cytotoxicity .

Potential Applications

Given its specificity and effectiveness, ES9-17 is positioned as a valuable tool for researchers studying CME and related cellular processes. Its application could extend to:

  • Investigating the role of CME in signal transduction pathways.
  • Exploring therapeutic strategies targeting endocytic pathways in diseases where CME is dysregulated.
  • Developing new chemical probes for further research into clathrin function.

Properties

IUPAC Name

4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDPTGPSBJVHCN-VMMWWAARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001020647
Record name 4-Methylumbelliferyl alpha-D-mannopyranoside
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Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Methylumbelliferyl-alpha-D-mannopyranoside
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CAS No.

28541-83-5
Record name 4-Methylumbelliferyl α-D-mannopyranoside
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Record name 4-Methylumbelliferyl alpha-D-mannopyranoside
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Record name 7-(α-D-mannopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Reactant of Route 2
Reactant of Route 2
4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Reactant of Route 3
4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Reactant of Route 4
4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Reactant of Route 5
4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Reactant of Route 6
4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

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